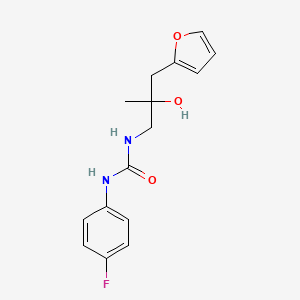
1-(4-Fluorophenyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea is a useful research compound. Its molecular formula is C15H17FN2O3 and its molecular weight is 292.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(4-Fluorophenyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H18FN3O3 with a molecular weight of approximately 313.28 g/mol. The compound features a urea functional group, a furan ring, and a fluorophenyl moiety, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H18FN3O3 |
| Molecular Weight | 313.28 g/mol |
| IUPAC Name | This compound |
| InChI Key | HFHDGHOGHWXXDT-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its mechanism may involve:
- Enzyme Inhibition : The compound can inhibit specific enzymes that are crucial for cellular processes, such as those involved in DNA replication and protein synthesis.
- Receptor Modulation : It may act on certain receptors, altering their activity and influencing signaling pathways associated with cell growth and differentiation.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens.
Anticancer Properties
Research has indicated that this compound may possess anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways. For instance, a study showed that treatment with this compound resulted in significant cell death in breast cancer cell lines (MCF-7), with IC50 values indicating effective potency.
Antimicrobial Effects
The compound has also been tested for antimicrobial activity against various bacterial strains. In one study, it was found to exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting potential use as an antimicrobial agent.
Case Studies
- Study on Anticancer Activity : A recent study published in a peer-reviewed journal evaluated the efficacy of this compound against several cancer cell lines, including MCF-7 and HeLa cells. The results indicated that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways .
- Antimicrobial Activity Assessment : Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) that supports its potential as a therapeutic agent for bacterial infections .
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-3-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O3/c1-15(20,9-13-3-2-8-21-13)10-17-14(19)18-12-6-4-11(16)5-7-12/h2-8,20H,9-10H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAXNUQTQBRFKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)NC2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














